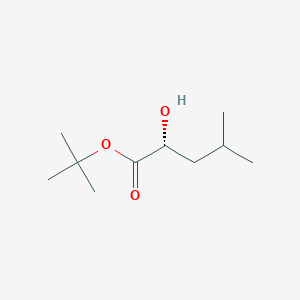
(R)-tert-butyl 2-hydroxy-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-butyl 2-hydroxy-4-methylpentanoate, also known as (R)-TBHPM, is a chiral building block widely used in the pharmaceutical industry. It has a unique chemical structure that makes it an important intermediate in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of (R)-TBHPM is not fully understood. However, it is believed to act as a key intermediate in the synthesis of biologically active compounds. It may also have specific interactions with target enzymes or receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
(R)-TBHPM has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. It may also have neuroprotective and antioxidant effects. However, further studies are needed to fully understand its pharmacological effects and mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-TBHPM has several advantages for lab experiments. It is a chiral building block that can be used to synthesize a wide range of biologically active compounds. It has good solubility in common organic solvents and can be easily purified by column chromatography. However, (R)-TBHPM has some limitations, including its high cost and low availability. It also requires specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research and development of (R)-TBHPM. Firstly, further studies are needed to fully understand its pharmacological effects and mechanisms of action. Secondly, new synthetic methods and strategies need to be developed to improve the yield and purity of (R)-TBHPM. Thirdly, (R)-TBHPM can be used as a chiral building block in the synthesis of new chiral ligands, catalysts, and polymers with improved properties. Finally, (R)-TBHPM can be explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, (R)-TBHPM is a chiral building block with a unique chemical structure that makes it an important intermediate in the synthesis of various biologically active compounds. It has been extensively studied in the pharmaceutical industry for its potential in drug discovery and development. (R)-TBHPM has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand its pharmacological effects and mechanisms of action, and to explore its potential applications in drug discovery and development.
Synthesemethoden
(R)-TBHPM can be synthesized through a multi-step process involving the reaction of tert-butanol, 4-methylpentanoic acid, and a chiral catalyst. The reaction is carried out under specific conditions to obtain the desired enantiomer. The yield and purity of the final product can be improved by optimizing the reaction parameters, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
(R)-TBHPM is a versatile intermediate that can be used in the synthesis of various biologically active compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. It has been extensively studied in the pharmaceutical industry for its potential in drug discovery and development. (R)-TBHPM is also used as a chiral building block in the synthesis of chiral ligands, catalysts, and polymers.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-hydroxy-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBSPWXNWZNDR-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 2-hydroxy-4-methylpentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)
![5-(2-phenoxyethyl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167904.png)